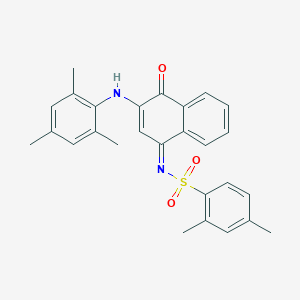
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, also known as MNA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNA belongs to the class of azo dyes and has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用机制
The mechanism of action of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-κB, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair. In vivo studies have shown that N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide reduces inflammation in animal models of rheumatoid arthritis and colitis.
实验室实验的优点和局限性
One of the advantages of using N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of using N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
未来方向
There are several future directions for research on N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide derivatives with improved pharmacological properties. Another area of interest is the investigation of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide as a potential therapeutic agent for the treatment of inflammatory bowel disease. Additionally, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide could be investigated for its potential use in combination therapy with other anti-inflammatory or anti-cancer agents.
合成方法
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide can be synthesized by the condensation of 4-methylbenzenesulfonamide and 3-(mesitylamino) salicylaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide using sodium borohydride as a reducing agent.
科学研究应用
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In recent years, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has gained attention as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.
属性
分子式 |
C27H26N2O3S |
|---|---|
分子量 |
458.6 g/mol |
IUPAC 名称 |
(NZ)-2,4-dimethyl-N-[4-oxo-3-(2,4,6-trimethylanilino)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H26N2O3S/c1-16-10-11-25(18(3)12-16)33(31,32)29-23-15-24(27(30)22-9-7-6-8-21(22)23)28-26-19(4)13-17(2)14-20(26)5/h6-15,28H,1-5H3/b29-23- |
InChI 键 |
KQPXUQWUUQRPEX-FAJYDZGRSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![N-(2-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284862.png)
![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284871.png)
![3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284872.png)
![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)
![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)